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Compound of Interest

Compound Name: 6-Methylpyridazin-3-ol hydrate

Cat. No.: B1586922

An In-depth Technical Guide to 6-Methylpyridazin-3-ol Hydrate for Advanced Research

This guide provides a comprehensive technical overview of 6-Methylpyridazin-3-ol hydrate, a
heterocyclic compound of significant interest in medicinal chemistry and drug development.
Designed for researchers, scientists, and professionals in the pharmaceutical industry, this
document delves into its chemical identity, synthesis, characterization, and its role as a
valuable building block for bioactive molecules.

Core Chemical Identity and Physicochemical
Properties

6-Methylpyridazin-3-ol hydrate is a key chemical intermediate. Its proper identification and
understanding of its properties are foundational for its application in research and development.

Nomenclature and Identification:

e CAS Number: 7143-82-0[1][2]

o |[UPAC Name: 6-methylpyridazin-3-ol hydrate
e Molecular Formula: CsHsN202[1][2]

» Molecular Weight: 128.13 g/mol [1][2]
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e Synonyms: 6-methyl-2,3-dihydropyridazine-3-one hydrate
Structural Insight: Tautomerism

A critical feature of this molecule is its existence in tautomeric forms: the enol form (6-
methylpyridazin-3-ol) and the more stable keto form, 6-methylpyridazin-3(2H)-one (CAS
Number: 13327-27-0).[3][4] This equilibrium is crucial as it influences the molecule's reactivity
and its interactions in biological systems. The "hydrate" designation indicates the presence of
one or more water molecules within the crystal lattice, which can affect solubility and stability.

Table 1: Physicochemical Properties of 6-Methylpyridazin-3(2H)-one (Anhydrous Form)

Property Value Source
CAS Number 13327-27-0 [31[4]
Molecular Formula CsHeN20 [31[5]
Molecular Weight 110.11 g/mol [31[5]
Melting Point 143-145°C [3]
Storage Temperature Room Temperature [3]
Topological Polar Surface Area  49.9 A2 PubChem
Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor
2 PubChem
Count

Synthesis and Mechanistic Rationale

The synthesis of the pyridazinone core is a well-established process in organic chemistry. A
common and efficient pathway involves the cyclocondensation of a y-keto acid with hydrazine
hydrate. This approach is favored for its high yields and the ready availability of starting
materials.

Causality in Synthesis: The choice of hydrazine hydrate (N2H4-H20) is pivotal. As a potent
binucleophilic reagent, it readily attacks the two electrophilic carbonyl carbons of the y-keto
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acid precursor (in this case, 4-oxopentanoic acid), leading to a double condensation and
subsequent ring closure to form the stable six-membered pyridazinone ring. The removal of
water drives the reaction equilibrium towards the product.
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Caption: General synthesis workflow for 6-Methylpyridazin-3(2H)-one.

Analytical Characterization: A Self-Validating
Workflow

Confirming the identity and purity of the synthesized 6-Methylpyridazin-3-ol hydrate is
paramount. A multi-technique approach ensures a self-validating system where each analysis
corroborates the others, providing a high degree of confidence in the final product.

Protocol Rationale:

« Infrared (IR) Spectroscopy: Provides initial confirmation of the key functional groups. The
presence of a strong carbonyl (C=0) absorption around 1670 cm~1 is indicative of the
pyridazinone ring, while a broad O-H stretch would confirm the presence of the hydrate.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
elucidating the precise molecular structure. The chemical shifts and coupling patterns of the
protons on the pyridazine ring and the methyl group provide an unambiguous structural
fingerprint.

e Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the
correct molecular formula.

¢ Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[3]
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Caption: A sequential workflow for analytical characterization.
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Role in Medicinal Chemistry and Drug Development

The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique
physicochemical properties.[7] It possesses a high dipole moment and acts as a robust
hydrogen bond acceptor, facilitating strong interactions with biological targets.[7] Derivatives of
6-Methylpyridazin-3-ol are explored for a wide range of therapeutic applications.

Key Therapeutic Areas:

» Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives have been
synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key
targets in inflammation and pain pathways.[8] Some compounds show high selectivity for
COX-2, which is desirable for reducing gastrointestinal side effects associated with non-
steroidal anti-inflammatory drugs (NSAIDS).[8]

o Anticancer Agents: The pyridazin-3(2H)-one core is found in numerous compounds designed
to inhibit various targets in oncology, including protein kinases and tubulin polymerization.[9]

o Cardiovascular Diseases: The scaffold has been incorporated into agents with vasorelaxant
properties, highlighting its potential for treating cardiovascular ailments.[9]

o Other Applications: The versatility of the pyridazinone core has led to its investigation for
antimicrobial, antidepressant, and anticonvulsant activities.[9][10]
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Caption: Mechanism of action for pyridazinone-based COX inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 6-
Methylpyridazin-3(2H)-one.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

+ Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and
a magnetic stirrer, dissolve 13.0 g (0.1 mol) of 4-oxopentanoic acid in 100 mL of absolute
ethanol.
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e Reaction Initiation: While stirring, add 5.5 mL (0.11 mol) of hydrazine hydrate to the solution.
Causality Note: A slight molar excess of hydrazine ensures the complete conversion of the
starting keto acid.

o Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Product Crystallization: After the reaction is complete, remove the heat source and allow the
mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to
maximize crystallization.

« |solation: Collect the resulting white crystalline solid by vacuum filtration using a Buchner
funnel.

 Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted
starting materials.

e Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The
expected yield is typically high for this reaction.

Protocol 2: Characterization of the Synthesized Product

o Melting Point Determination: Measure the melting point of the dried crystals. A sharp range
of 143-145°C indicates high purity.[3]

e FT-IR Analysis: Acquire an FT-IR spectrum of the solid product. Confirm the presence of a
strong C=0 stretch around 1670 cm~! and the absence of a broad carboxylic acid O-H
stretch from the starting material.

o 1H-NMR Analysis: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-de).
The spectrum should show characteristic peaks for the methyl group protons and the protons
on the pyridazinone ring, consistent with the expected structure.

e Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. The parent ion
peak should correspond to the calculated molecular weight of 110.11 g/mol for the
anhydrous form.
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Safety and Handling

o Hazard Codes: The anhydrous form is associated with hazard codes indicating it can cause
skin and serious eye irritation, and may cause respiratory irritation.[3][4]

o Personal Protective Equipment (PPE): Always handle 6-Methylpyridazin-3-ol hydrate and
its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.

o Storage: Store the compound in a tightly sealed container in a cool, dry place away from
incompatible materials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and IUPAC name for 6-Methylpyridazin-3-
ol hydrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586922#cas-number-and-iupac-name-for-6-
methylpyridazin-3-ol-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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